
The Discovery and Synthesis of (S)-Baxdrostat:
A Novel Aldosterone Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (S)-Baxdrostat

Cat. No.: B12409782 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

(S)-Baxdrostat, also known as CIN-107 and formerly RO6836191, is a potent and highly

selective inhibitor of aldosterone synthase (CYP11B2).[1][2] This novel therapeutic agent

represents a significant advancement in the treatment of resistant hypertension and other

conditions driven by excess aldosterone.[3][4] Its mechanism of action, which directly targets

the synthesis of aldosterone without significantly affecting cortisol production, offers a

promising approach for managing cardiovascular and renal diseases.[1][4] This technical guide

provides a comprehensive overview of the discovery, mechanism of action, and synthetic

pathway of (S)-Baxdrostat.

Discovery and Mechanism of Action
The discovery of (S)-Baxdrostat was driven by the need for a therapeutic agent that could

overcome the limitations of existing treatments for hypertension, particularly resistant

hypertension, which is often associated with elevated aldosterone levels.[5] While

mineralocorticoid receptor antagonists are available, they can be associated with side effects

due to their non-specific hormonal activity.[5] The development of a selective aldosterone

synthase inhibitor was therefore a key objective.

(S)-Baxdrostat selectively inhibits CYP11B2, the enzyme responsible for the final step in

aldosterone biosynthesis.[1] This selectivity is crucial, as the closely related enzyme 11β-

hydroxylase (CYP11B1), which is essential for cortisol synthesis, shares a high degree of
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homology with CYP11B2.[6] (S)-Baxdrostat has demonstrated over 100-fold selectivity for

CYP11B2 over CYP11B1, a key feature that minimizes the risk of adrenal insufficiency.[2][6]

The inhibition of aldosterone synthesis by (S)-Baxdrostat leads to a reduction in aldosterone

levels in the blood and urine.[1] This, in turn, promotes sodium and water excretion, leading to

a decrease in blood volume and, consequently, a reduction in blood pressure.[3] Clinical

studies have shown that (S)-Baxdrostat effectively lowers blood pressure in patients with

resistant hypertension.[7][8]

Signaling Pathway of Aldosterone Synthesis and
Inhibition by (S)-Baxdrostat
The following diagram illustrates the renin-angiotensin-aldosterone system (RAAS) and the

specific point of intervention by (S)-Baxdrostat.
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Mechanism of Action of (S)-Baxdrostat
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Pharmacological and Pharmacokinetic Profile
Clinical trials have provided valuable data on the pharmacological and pharmacokinetic

properties of (S)-Baxdrostat.

In Vitro Inhibitory Activity
Target Parameter Value Reference

CYP11B2

(Aldosterone

Synthase)

IC50 0.063 µM [9]

CYP11B1 (11β-

Hydroxylase)
IC50 >10 µM [9]

Selectivity

(CYP11B1/CYP11B2)
Ratio >100-fold [2][6]

Pharmacokinetic Parameters in Healthy Volunteers
(Phase 1)
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Dose
Cmax
(ng/mL)

Tmax (hr)
Half-life
(hr)

Aldostero
ne
Reductio
n

Cortisol
Levels

Referenc
e

0.5 mg 4.2 ± 1.5
2.0 (1.0-

4.0)
29.8 ± 6.9

Dose-

dependent

No

significant

change

[10]

1.5 mg 13.1 ± 4.5
2.0 (1.0-

4.0)
29.2 ± 5.6

Dose-

dependent

No

significant

change

[10]

2.5 mg 21.9 ± 7.8
2.5 (1.0-

4.0)
31.0 ± 7.4

Dose-

dependent

No

significant

change

[10]

5.0 mg 43.8 ± 15.6
3.0 (2.0-

4.0)
26.0 ± 5.2

Dose-

dependent

No

significant

change

[10]

Synthesis Pathway of (S)-Baxdrostat
The synthesis of (S)-Baxdrostat involves a multi-step process, with a key enantioselective step

to establish the desired stereochemistry at the C8 position of the tetrahydroisoquinoline core.

The general synthetic strategy is outlined below.

Overall Synthetic Workflow

4-Bromo-6,7-dihydroisoquinolin-8(5H)-one Enantioselective Reductive Amination (R)-4-Bromo-5,6,7,8-
tetrahydroisoquinolin-8-amine Suzuki Coupling (R)-6-(8-Amino-5,6,7,8-tetrahydroisoquinolin-4-yl)

-1-methyl-3,4-dihydroquinolin-2(1H)-one Amide Formation (S)-Baxdrostat

Click to download full resolution via product page

Synthetic Workflow for (S)-Baxdrostat

Key Experimental Protocols
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Step 1: Enantioselective Synthesis of (R)-4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine

This crucial step establishes the chirality of the final molecule. A common method involves the

condensation of 4-bromo-6,7-dihydroisoquinolin-8(5H)-one with a chiral auxiliary, such as (S)-

tert-butanesulfinamide, followed by diastereoselective reduction and subsequent removal of the

auxiliary.

Reaction: 4-bromo-6,7-dihydroisoquinolin-8(5H)-one is reacted with (S)-tert-

butanesulfinamide in the presence of a Lewis acid catalyst (e.g., Ti(OEt)4) to form the

corresponding N-sulfinyl imine.

Reduction: The imine is then reduced with a hydride source, such as sodium borohydride, at

low temperature to stereoselectively form the desired (R)-amine intermediate.

Deprotection: The tert-butanesulfinyl group is removed under acidic conditions (e.g.,

trifluoroacetic acid in dichloromethane) to yield (R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-

amine.[11]

Step 2: Suzuki Coupling

The aryl bromide intermediate is coupled with a suitable boronic acid or boronate ester to

introduce the quinolinone moiety.

Reaction: (R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine is coupled with 1-methyl-6-

(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one in the presence

of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3) in a suitable solvent

system (e.g., dioxane/water).[12]

Step 3: Amide Formation

The final step involves the acylation of the primary amine to form the propionamide group.

Reaction: (R)-6-(8-amino-5,6,7,8-tetrahydroisoquinolin-4-yl)-1-methyl-3,4-dihydroquinolin-

2(1H)-one is reacted with propionyl chloride or propionic anhydride in the presence of a base

(e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane) to afford (S)-
Baxdrostat.[11]
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Experimental Workflow Diagram
Step 1: Enantioselective Reductive Amination

Step 2: Suzuki Coupling

Step 3: Amide Formation

4-Bromo-6,7-dihydroisoquinolin-8(5H)-one
+ (S)-tert-butanesulfinamide

Ti(OEt)4, THF, 65°C

N-sulfinyl imine

NaBH4, THF, -45°C to RT

TFA, DCM

(R)-4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine

(R)-4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine
+ Quinolinone boronate ester

Pd(dppf)Cl2, K2CO3, Dioxane/Water, 90°C

(R)-Coupled Amine Intermediate

(R)-Coupled Amine Intermediate
+ Propionyl chloride

Et3N, DCM, 0°C to RT

(S)-Baxdrostat
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Detailed Synthetic Experimental Workflow

Conclusion
(S)-Baxdrostat is a promising new therapeutic agent for the treatment of resistant

hypertension and other aldosterone-mediated diseases. Its high selectivity for aldosterone

synthase over 11β-hydroxylase provides a favorable safety profile by avoiding interference with

cortisol production. The development of an efficient and stereoselective synthetic route has

been crucial for its clinical advancement. The ongoing and completed clinical trials will further

elucidate the full therapeutic potential of (S)-Baxdrostat in cardiovascular and renal medicine.

This technical guide provides a foundational understanding of the discovery, mechanism of

action, and synthesis of this innovative molecule for professionals in the field of drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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